AS057278 (CAS 696-22-0), also known as 3-methylpyrazole-5-carboxylic acid, is a dual-utility pyrazolocarboxylic acid that functions both as a highly selective, blood-brain barrier (BBB) penetrant D-amino acid oxidase (DAAO) inhibitor and as a versatile heterocyclic building block. In pharmacological workflows, it offers a potent non-peptidic mechanism to modulate D-serine levels without off-target NMDA receptor interference [1]. In synthetic chemistry, its stable pyrazole ring and carboxylic acid functionality make it an ideal precursor for cross-coupling reactions and the development of complex agrochemicals and pharmaceuticals . For procurement teams, its high purity (≥98%), established solubility profiles in standard organic solvents (e.g., DMSO), and compatibility with mainstream in vivo formulation vehicles ensure reliable integration into both scale-up manufacturing and pre-clinical research pipelines.
Substituting AS057278 with common baseline materials like sodium benzoate or other pyrazole derivatives frequently compromises assay reproducibility and synthetic yields. In pharmacological models, sodium benzoate acts as a very weak DAAO inhibitor requiring massive dosing that can disrupt systemic amino acid transport, whereas AS057278 achieves target engagement at low micromolar concentrations [1]. Compared to alternative potent inhibitors like 3-hydroxyquinolin-2(1H)-one derivatives, AS057278 demonstrates superior oral bioavailability (F=41%) and verified BBB penetrance, eliminating the need for complex cyclodextrin-based delivery vehicles that can confound behavioral readouts[2]. In synthetic applications, utilizing unfunctionalized pyrazoles or crude mixtures leads to poor regiocontrol during late-stage functionalization, whereas the specific 3-methyl and 5-carboxylic acid substitution pattern of AS057278 directs predictable Negishi and Suzuki-Miyaura cross-coupling yields[3].
In standardized human DAAO fluorescence assays, AS057278 demonstrates an IC50 of 0.91 µM, establishing it as a highly potent inhibitor compared to the clinical benchmark sodium benzoate, which exhibits low-affinity inhibition typically requiring millimolar concentrations to achieve similar enzyme suppression [1]. This magnitude of difference ensures that AS057278 can be utilized in sensitive in vitro and ex vivo assays (ED50 = 2.2-3.95 µM) without the osmotic or off-target metabolic disruptions caused by high-dose benzoate administration [2].
| Evidence Dimension | In vitro human DAAO inhibition (IC50) |
| Target Compound Data | 0.91 µM |
| Comparator Or Baseline | Sodium benzoate (>100 µM / low affinity) |
| Quantified Difference | Over 100-fold greater potency |
| Conditions | Human DAAO fluorescence assay with D-serine substrate |
Enables researchers to achieve complete enzyme inhibition at low micromolar concentrations, preventing solvent or concentration-dependent artifacts in phenotypic screening.
A critical procurement factor for in vivo tool compounds is their processability into standard dosing vehicles. AS057278 achieves 41% oral bioavailability and a terminal half-life of 7.2 hours when formulated in standard PEG300/Tween-80/Saline or corn oil vehicles . In contrast, alternative potent DAAO inhibitors like 3-hydroxyquinolin-2(1H)-one exhibit extremely poor oral bioavailability (F=0.9%) and require specialized subcutaneous dosing or complex cyclodextrin matrices [1]. Furthermore, AS057278 readily crosses the blood-brain barrier, achieving 1.622 µg/g in brain tissue 15 minutes post-intravenous dosing (10 mg/kg).
| Evidence Dimension | Oral bioavailability (F%) |
| Target Compound Data | 41% (AS057278) |
| Comparator Or Baseline | 0.9% (3-hydroxyquinolin-2(1H)-one) |
| Quantified Difference | 45-fold higher oral bioavailability |
| Conditions | In vivo pharmacokinetic profiling in rat models |
Allows for standard oral dosing protocols in pre-clinical models without the need for expensive or artifact-inducing specialized formulation vehicles.
When selecting a DAAO inhibitor for precision neurochemistry, off-target activity can confound results. AS057278 exhibits strict selectivity for DAAO, showing negligible inhibitory activity against D-aspartate oxidase (DDO; 43% inhibition at 100 µM) and no inhibition of serine racemase at 50 µM . Furthermore, it displays minimal affinity for the NMDA receptor glycine binding site (only 6% inhibition at 100 µM) [1]. This clean profile contrasts with other broad-spectrum inhibitors that inadvertently suppress DDO or directly antagonize the NMDA receptor, thereby complicating the interpretation of D-serine elevation studies.
| Evidence Dimension | Off-target enzyme inhibition (Serine Racemase & DDO) |
| Target Compound Data | No inhibition of serine racemase at 50 µM; weak DDO inhibition at 100 µM |
| Comparator Or Baseline | Non-selective baseline oxidases/antagonists |
| Quantified Difference | Highly selective for DAAO over related metabolic enzymes |
| Conditions | In vitro enzymatic selectivity panels up to 100 µM |
Guarantees that observed phenotypic or neurochemical changes are driven exclusively by DAAO inhibition rather than off-target receptor antagonism.
Beyond pharmacology, AS057278 (3-methylpyrazole-5-carboxylic acid) is highly valued as a stable synthetic building block. Its specific substitution pattern allows for predictable downstream functionalization. For instance, when converted to its 4-iodo derivative, it undergoes highly efficient Negishi cross-coupling with complex heteroaryl zinc reagents, reliably delivering cyanopyrazole intermediates in 80% yield [1]. Using generic or unfunctionalized pyrazoles typically results in poor regiocontrol and significantly lower yields during multi-step syntheses of complex active pharmaceutical ingredients (APIs).
| Evidence Dimension | Cross-coupling reaction yield |
| Target Compound Data | 80% yield in Negishi coupling (via 4-iodo derivative) |
| Comparator Or Baseline | Unfunctionalized pyrazole baselines (prone to regioisomer mixtures) |
| Quantified Difference | High regiocontrol and >75% isolated yields |
| Conditions | Negishi coupling of functionalized pyrazole with heteroaryl halides |
Provides process chemists with a reliable, high-yielding starting material that minimizes purification bottlenecks in multi-step API synthesis.
Due to its high oral bioavailability and verified BBB penetrance, AS057278 is the optimal choice for long-term in vivo studies aiming to elevate central D-serine levels and normalize prepulse inhibition, outperforming poorly absorbed alternatives [1].
Its potent IC50 (0.91 µM) and lack of interference with serine racemase or DDO make it an ideal positive control or reference standard for developing and validating new fluorescence-based DAAO screening assays[2].
As a highly stable, functionalized heterocyclic building block, it is perfectly suited for process chemists executing regioselective Negishi or Suzuki-Miyaura cross-coupling reactions to synthesize complex pyrazole-containing therapeutics or crop protection agents [3].
Irritant